molecular formula C17H13NO3 B1625667 Benzyl 3-formyl-1H-indole-1-carboxylate CAS No. 74639-50-2

Benzyl 3-formyl-1H-indole-1-carboxylate

Cat. No. B1625667
CAS RN: 74639-50-2
M. Wt: 279.29 g/mol
InChI Key: VWONFYRSPSSXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-formyl-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C17H13NO3 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
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properties

CAS RN

74639-50-2

Product Name

Benzyl 3-formyl-1H-indole-1-carboxylate

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

benzyl 3-formylindole-1-carboxylate

InChI

InChI=1S/C17H13NO3/c19-11-14-10-18(16-9-5-4-8-15(14)16)17(20)21-12-13-6-2-1-3-7-13/h1-11H,12H2

InChI Key

VWONFYRSPSSXJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)N2C=C(C3=CC=CC=C32)C=O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=C(C3=CC=CC=C32)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (1.99 g, 50% in oil, 41.4 mmol, extracted with hexanes) was stirred in THF (50 ml) in a flame-dried flask at 0° C. under nitrogen. Indole-3-carboxaldehyde (5.00 g, 34.5 mmol) was added as a powder in small portions, and then the mixture was warmed to 40° C. for 30 min. The mixture was again cooled to 0° C., and benzyl chloroformate (4.92 ml, 34.5 mmol) was added. After warming to room temperature and stirring overnight, the mixture was poured into water (50 ml) and extracted with CH2Cl2 (50 ml). The organic layer was washed with water (50 ml), dried with MgSO4, filtered and evaporated to 9.2 g (95%) of a gold-brown oil. Crystallization from hot hexane gave 8.47 g (88%) of white crystalline product: mp 70°-71°
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.92 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

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